Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
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Overview
Description
Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This chemical compound is commonly referred to as "MMPG" and has been widely studied for its mechanism of action and biochemical and physiological effects. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves the reaction of 3-methylbenzylamine with 4-methylbenzenesulfonyl chloride to form the intermediate N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]amine. This intermediate is then reacted with glycine methyl ester hydrochloride to form the final product.
Starting Materials
3-methylbenzylamine, 4-methylbenzenesulfonyl chloride, glycine methyl ester hydrochloride
Reaction
Step 1: 3-methylbenzylamine is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]amine., Step 2: N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]amine is then reacted with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide to form the final product, Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate.
Scientific Research Applications
MMPG has been widely studied for its potential applications in various fields of scientific research. One of the primary applications of MMPG is in the field of medicinal chemistry. MMPG has been shown to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases such as arthritis, cancer, and neuropathic pain.
Mechanism Of Action
The mechanism of action of MMPG is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, MMPG can reduce inflammation and pain, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Biochemical And Physiological Effects
MMPG has been shown to have significant biochemical and physiological effects. In animal studies, MMPG has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of various diseases. MMPG has also been shown to have a low toxicity profile, making it a safe compound for use in lab experiments.
Advantages And Limitations For Lab Experiments
One of the primary advantages of MMPG for lab experiments is its low toxicity profile. This makes it a safe compound for use in various experiments. Additionally, the synthesis method of MMPG is a straightforward process that can be easily scaled up for large-scale production. However, one of the limitations of MMPG is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of MMPG. One potential direction is the development of new drugs for the treatment of various diseases such as arthritis, cancer, and neuropathic pain. Additionally, further studies are needed to fully understand the mechanism of action of MMPG and its potential applications in various fields of scientific research. Finally, the development of new synthesis methods for MMPG could lead to more efficient and cost-effective production of this compound.
properties
IUPAC Name |
methyl 2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-7-9-16(10-8-13)23(20,21)18(12-17(19)22-3)15-6-4-5-14(2)11-15/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBHGKDLOXJFNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate |
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